1-(3-Chloro-2-fluorophenyl)cyclobutanemethanamine
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Overview
Description
1-(3-Chloro-2-fluorophenyl)cyclobutanemethanamine is an organic compound characterized by a cyclobutane ring attached to a methanamine group, with a 3-chloro-2-fluorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-2-fluorophenyl)cyclobutanemethanamine typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through cycloaddition reactions or by modifying existing cyclobutane derivatives.
Introduction of the 3-Chloro-2-fluorophenyl Group: This step often involves Suzuki-Miyaura coupling, where a boronic acid derivative of the 3-chloro-2-fluorophenyl group is coupled with a halogenated cyclobutane precursor.
Attachment of the Methanamine Group:
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-2-fluorophenyl)cyclobutanemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
1-(3-Chloro-2-fluorophenyl)cyclobutanemethanamine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-fluorophenyl)cyclobutanemethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3-Chloro-2-fluorophenylmethanamine: This compound shares the 3-chloro-2-fluorophenyl group but lacks the cyclobutane ring.
1-(3-Chloro-4-fluorophenyl)-3-(trifluoromethyl)phenylthiourea: This compound has a similar aromatic substituent but differs in its functional groups and overall structure.
Uniqueness: 1-(3-Chloro-2-fluorophenyl)cyclobutanemethanamine is unique due to its combination of a cyclobutane ring and a 3-chloro-2-fluorophenyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H13ClFN |
---|---|
Molecular Weight |
213.68 g/mol |
IUPAC Name |
[1-(3-chloro-2-fluorophenyl)cyclobutyl]methanamine |
InChI |
InChI=1S/C11H13ClFN/c12-9-4-1-3-8(10(9)13)11(7-14)5-2-6-11/h1,3-4H,2,5-7,14H2 |
InChI Key |
BYCOIGNXADZCIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CN)C2=C(C(=CC=C2)Cl)F |
Origin of Product |
United States |
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